Soyosaponin-Ab
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Overview
Description
Soyosaponin-Ab is a triterpenoid glycoside found in soybeans (Glycine max)This compound has garnered significant interest due to its potential health benefits, including anti-inflammatory, anti-obesity, and bone-protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of soyosaponins in soybeans involves several enzymatic steps. Key enzymes such as CYP72A69 and UGT73F4 play crucial roles in the biosynthetic pathway . The process begins with the cyclization of 2,3-oxidosqualene to form β-amyrin, which is then modified through glycosylation and oxidation to produce various soyasaponins, including Soyosaponin-Ab .
Industrial Production Methods
Industrial production of soyasaponins typically involves the extraction of these compounds from soybean seeds. The extraction process includes steps such as defatting the seeds, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate specific soyasaponins .
Chemical Reactions Analysis
Types of Reactions
Soyosaponin-Ab undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety or the aglycone part of the molecule.
Hydrolysis: Enzymatic or acidic hydrolysis can break down this compound into its sugar and aglycone components.
Glycosylation: This reaction involves the addition of sugar moieties to the aglycone part of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using glycosidases.
Glycosylation: Glycosyltransferases are the enzymes typically involved in this reaction.
Major Products
Oxidation: Modified soyasaponins with altered glycoside moieties.
Hydrolysis: Aglycone and sugar components.
Glycosylation: Various glycosylated derivatives of the aglycone.
Scientific Research Applications
Chemistry: Used as a model compound to study glycosylation reactions and the biosynthesis of triterpenoid glycosides.
Medicine: Exhibits anti-inflammatory, anti-obesity, and bone-protective effects.
Mechanism of Action
Soyosaponin-Ab exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Soyosaponin-Ab is unique among soyasaponins due to its specific glycoside structure and bioactive properties. Similar compounds include:
Soyosaponin-Aa: Another triterpenoid glycoside with similar biosynthetic pathways but different glycoside moieties.
Soyosaponin-Ah: A major compound secreted by soybean roots, differing in its glycoside structure.
Soyasaponin-Bb: Found in other legume species, with distinct glycoside structures and biological activities.
This compound stands out due to its potent anti-obesity and bone-protective effects, making it a valuable compound for further research and industrial applications.
Properties
Molecular Formula |
C30H50O3 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(4aS,5R,6R)-6-hydroxy-5-[(3E,7E,11E)-13-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-1,1,4a,6-tetramethyl-3,4,5,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C30H50O3/c1-22(13-9-15-24(3)21-31)11-8-12-23(2)14-10-16-26-29(6)19-18-27(32)28(4,5)25(29)17-20-30(26,7)33/h11,14-15,25-26,31,33H,8-10,12-13,16-21H2,1-7H3/b22-11+,23-14+,24-15+/t25?,26-,29+,30-/m1/s1 |
InChI Key |
DRLJOZRXEKMJSC-YVUVKNHKSA-N |
Isomeric SMILES |
C/C(=C\CC[C@@H]1[C@]2(CCC(=O)C(C2CC[C@@]1(C)O)(C)C)C)/CC/C=C(\C)/CC/C=C(\C)/CO |
Canonical SMILES |
CC(=CCCC1C2(CCC(=O)C(C2CCC1(C)O)(C)C)C)CCC=C(C)CCC=C(C)CO |
Origin of Product |
United States |
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